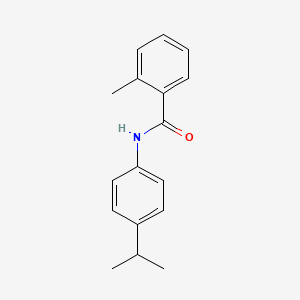

![molecular formula C19H14N2O2S B5559473 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to "N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide," typically involves the reaction of appropriate precursors under controlled conditions. For example, one method involves the reaction of hydrazino compounds with aldehydes to produce substituted hydrazino acetamides, a process that can be adapted to synthesize benzoxazole derivatives with specific functional groups (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectral data, including NMR, IR, and sometimes X-ray crystallography. These techniques allow for the determination of the compound's structural features and the confirmation of the intended product's synthesis.

Chemical Reactions and Properties

The chemical reactivity of benzoxazole derivatives includes their participation in various chemical reactions, such as cyclization, acetylation, and reactions with different heterocyclic ring systems to produce a wide range of compounds with potential antitumor and antimicrobial activities (Yurttaş, Tay, & Demirayak, 2015).

Physical Properties Analysis

The physical properties of benzoxazole derivatives can vary widely depending on the specific substituents attached to the core structure. These properties include melting points, solubility in various solvents, and crystallinity, which can be essential for their applications and handling.

Chemical Properties Analysis

Chemical properties, such as acidity (pKa values), reactivity towards other chemical agents, and stability under different conditions, are crucial for understanding how these compounds interact in chemical and biological systems. The pKa values, for instance, give insight into the compound's protonation states, which can affect its solubility and reactivity (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Antitumor Activity

A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity in vitro against human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antimicrobial and Antifungal Activities

Newly synthesized Schiff base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide were examined for their antibacterial and antifungal activities. These compounds showed varying degrees of minimum inhibition concentrations (MIC) values against different strains of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Jayesh J. Maru, G. Patel, R. Yadav, 2015).

Antimalarial and COVID-19 Drug Applications

A theoretical investigation into antimalarial sulfonamides explored their potential as COVID-19 drugs through computational calculations and molecular docking studies. The study focused on derivatives' reactivity, antimalarial activity, ADMET properties, and binding energy against SARS-CoV-2 proteins, suggesting some sulfonamides could be promising candidates for COVID-19 treatment (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel triazole compounds containing a thioamide group demonstrated these compounds' antifungal and plant growth regulating activities. This indicates the versatility of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide derivatives in various biological applications (Fa-Qian Liu et al., 2005).

Orientations Futures

The future directions for the research and development of benzoxazole derivatives are promising. They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYVSXXTXGOKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

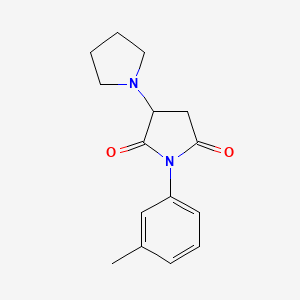

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

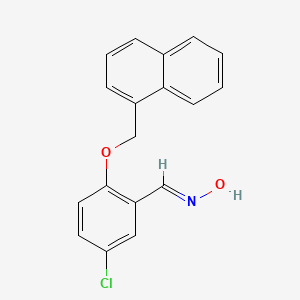

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

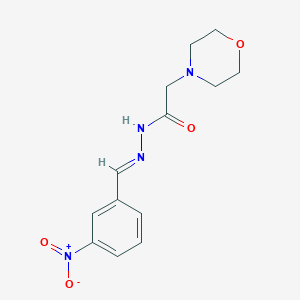

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)